Leucine, N-(1-oxohexyl)- Leucine, N-(1-oxohexyl)-
Brand Name: Vulcanchem
CAS No.: 133906-92-0
VCID: VC21137417
InChI: InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1
SMILES: CCCCCC(=O)NC(CC(C)C)C(=O)O
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

Leucine, N-(1-oxohexyl)-

CAS No.: 133906-92-0

Cat. No.: VC21137417

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Leucine, N-(1-oxohexyl)- - 133906-92-0

Specification

CAS No. 133906-92-0
Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name (2S)-2-(hexanoylamino)-4-methylpentanoic acid
Standard InChI InChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1
Standard InChI Key AGYKPEGQFMCGNK-JTQLQIEISA-N
Isomeric SMILES CCCCCC(=O)N[C@@H](CC(C)C)C(=O)O
SMILES CCCCCC(=O)NC(CC(C)C)C(=O)O
Canonical SMILES CCCCCC(=O)NC(CC(C)C)C(=O)O

Introduction

Chemical Structure and Properties

Leucine, N-(1-oxohexyl)- is a modified form of the branched-chain amino acid leucine. The compound represents an N-acylated derivative where a hexanoyl group (C6H11O) is attached to the amino nitrogen of leucine. This modification creates a molecule with enhanced lipophilicity compared to the parent amino acid.

Structural Characteristics

The structure of Leucine, N-(1-oxohexyl)- can be compared to similar derivatives with different acyl chain lengths. The hexanoyl group contains six carbon atoms, positioning it between the shorter butanoyl group found in N-(1-oxobutyl)-L-leucine and the longer decanoyl group in N-(1-oxodecyl)-L-leucine . The structural formula can be represented as:

C₁₂H₂₃NO₃

The compound maintains the chiral center of the parent L-leucine molecule, specifically at the alpha carbon position. The presence of the hexanoyl group introduces additional structural complexity and modifies the compound's physical properties.

Physical and Chemical Properties

Based on analysis of similar leucine derivatives, Leucine, N-(1-oxohexyl)- likely exhibits the following properties:

  • Increased lipophilicity compared to leucine

  • Reduced water solubility compared to leucine

  • Enhanced membrane permeability

  • Modified acid-base properties compared to the parent amino acid

Biological Activity and Mechanisms

Metabolic Significance

As a derivative of leucine, N-(1-oxohexyl)-leucine likely interacts with metabolic pathways associated with branched-chain amino acids. Leucine itself is known for its role in stimulating muscle protein synthesis through the activation of the mTOR pathway . The N-acylation modification may enhance this activity due to structural alterations, potentially leading to improved anabolic responses.

Research on leucine metabolism indicates that the compound may influence:

  • Protein synthesis regulation

  • Energy production pathways

  • Nitrogen balance maintenance

  • Cellular signaling mechanisms

Enzyme Interactions

N-acylated leucine derivatives have been investigated for their interactions with various enzymes, including leucine aminopeptidase. Studies on similar compounds suggest that modifications of the amino group can significantly alter enzyme binding properties . Leucine aminopeptidases are metallopeptidases that hydrolyze N-terminal amino acid residues from peptides and proteins.

The addition of the oxohexyl group likely affects the compound's interaction with these enzymes, potentially resulting in:

  • Modified binding affinity to enzyme active sites

  • Altered kinetic properties in enzyme-catalyzed reactions

  • Potential inhibitory effects on specific peptidases

Comparative Analysis with Similar Derivatives

Structure-Activity Relationships

The biological activity of N-acylated leucine derivatives varies depending on the acyl chain length. Comparing Leucine, N-(1-oxohexyl)- with related compounds provides insight into structure-activity relationships. The following table presents a comparison of leucine derivatives with different acyl chain lengths:

CompoundAcyl Chain LengthMolecular WeightNotable Characteristics
L-LeucineNone (parent)131.17 g/molEssential amino acid involved in protein synthesis
N-(1-oxobutyl)-L-leucineC4 (butanoyl)201.26 g/molEnhanced lipophilicity, modified enzyme interactions
N-(1-oxohexyl)-L-leucineC6 (hexanoyl)229.32 g/mol*Intermediate lipophilicity and membrane permeability*
N-(1-oxodecyl)-L-leucineC10 (decanoyl)285.42 g/molHigher lipophilicity, potentially altered bioavailability

*Estimated values based on structural analysis

The hexanoyl derivative represents a middle ground between the shorter butanoyl and longer decanoyl derivatives, potentially offering a balanced profile of lipophilicity and water solubility.

Metabolic Differences

The metabolic fate of N-acylated leucine derivatives differs based on the acyl chain length. Research on branched-chain amino acid metabolism suggests that:

  • Shorter acyl chains may undergo more rapid enzymatic hydrolysis

  • Medium-length chains (like hexanoyl) may demonstrate balanced pharmacokinetic properties

  • Longer acyl chains typically enhance tissue distribution but may reduce metabolic clearance

Studies on whole-body leucine oxidation indicate that modifications to the leucine structure can significantly impact metabolic processing . The oxohexyl modification likely influences the compound's interaction with metabolic enzymes involved in amino acid processing.

Applications in Research and Industry

Biochemical Research Tools

N-acylated leucine derivatives serve as valuable tools in biochemical research, particularly in studies focused on:

  • Protein structure and function

  • Metabolic pathway analysis

  • Enzyme mechanism investigations

  • Cell signaling studies

The specific properties of Leucine, N-(1-oxohexyl)- make it potentially useful for investigating membrane interactions and cellular uptake mechanisms due to its balanced lipophilicity.

Analytical Methods for Detection and Quantification

Modern analytical techniques enable the detection and quantification of Leucine, N-(1-oxohexyl)- in various matrices. Based on methods used for similar compounds, the following analytical approaches are applicable:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Infrared spectroscopy

  • High-performance liquid chromatography (HPLC)

Metabolomic studies utilizing these techniques can detect and quantify N-acylated amino acids in biological samples . The compound would likely appear in metabolomic databases with characteristic mass spectrometric and chromatographic properties.

Future Research Directions

Several promising research directions could expand our understanding of Leucine, N-(1-oxohexyl)-:

  • Detailed structure-activity relationship studies comparing different chain-length derivatives

  • Investigation of effects on protein synthesis pathways

  • Exploration of potential applications in nutritional science

  • Evaluation of pharmacological properties and therapeutic potential

  • Development of synthetic methodologies for efficient production

Research into branched-chain amino acid derivatives continues to evolve, with potential applications spanning biochemistry, nutrition, and pharmaceutical development.

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